molecular formula C14H20N2O4 B14247952 N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine CAS No. 473690-09-4

N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine

Cat. No.: B14247952
CAS No.: 473690-09-4
M. Wt: 280.32 g/mol
InChI Key: QGJAFAIXCRURHK-CABZTGNLSA-N
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Description

N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine is a compound that combines the structural elements of L-isoleucine, an essential amino acid, with a 4-methoxyphenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine typically involves the reaction of L-isoleucine with 4-methoxyphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

L-isoleucine+4-methoxyphenyl isocyanateThis compound\text{L-isoleucine} + \text{4-methoxyphenyl isocyanate} \rightarrow \text{this compound} L-isoleucine+4-methoxyphenyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-[(4-Hydroxyphenyl)carbamoyl]-L-isoleucine.

    Reduction: Formation of N-[(4-Methoxyphenyl)amino]-L-isoleucine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxyphenyl)carbamoyl]-L-valine
  • N-[(4-Methoxyphenyl)carbamoyl]-L-leucine
  • N-[(4-Methoxyphenyl)carbamoyl]-L-alanine

Uniqueness

N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine is unique due to its specific combination of the 4-methoxyphenyl carbamoyl group with L-isoleucine. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

473690-09-4

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

(2S,3S)-2-[(4-methoxyphenyl)carbamoylamino]-3-methylpentanoic acid

InChI

InChI=1S/C14H20N2O4/c1-4-9(2)12(13(17)18)16-14(19)15-10-5-7-11(20-3)8-6-10/h5-9,12H,4H2,1-3H3,(H,17,18)(H2,15,16,19)/t9-,12-/m0/s1

InChI Key

QGJAFAIXCRURHK-CABZTGNLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)NC1=CC=C(C=C1)OC

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

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